(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Description
Historical Evolution of Thiazole-Chalcone Hybrids in Medicinal Chemistry
The rational design of thiazole-chalcone hybrids emerged from parallel advancements in heterocyclic chemistry and flavonoid pharmacology. Initial work in the 1990s focused on isolated thiazole or chalcone derivatives, but the 2010s saw systematic hybridization efforts to overcome limitations in bioavailability and target selectivity. A landmark 2019 study demonstrated that conjugating chalcone’s α,β-unsaturated ketone with 4-methylthiazole produced compounds with IC~50~ values as low as 0.07 μM against 5-LOX, outperforming Zileuton (1.05 μM). Structural analysis revealed that the chalcone’s conjugated system enables π-π stacking with hydrophobic enzyme pockets, while the thiazole’s sulfur atom coordinates with iron in the 5-LOX active site.
Table 1: Key milestones in thiazole-chalcone hybrid development
Thiazole Scaffold as a Privileged Structure in Pharmaceutical Research
Thiazole’s status as a privileged scaffold stems from its dual hydrogen-bonding capacity (N-H and S-C=N) and metabolic stability. Approximately 18% of FDA-approved drugs contain thiazole or related heterocycles, including antibiotics (sulfathiazole), antivirals (ritonavir), and antidiabetics (pioglitazone). Quantum mechanical studies show the 4-methyl substitution in this compound increases electron density at C5 of the thiazole ring (Mulliken charge: −0.32 e), enhancing nucleophilic aromatic substitution potential. The 4-chlorophenyl group at C2 induces a 7° dihedral angle with the thiazole plane, optimizing steric complementarity with 5-LOX’s substrate channel.
Chalcone Pharmacophore Significance in Drug Discovery
Chalcones (1,3-diaryl-2-propen-1-ones) exhibit broad bioactivity due to their Michael acceptor capability. The α,β-unsaturated ketone in this compound undergoes conjugate addition with cysteine residues in inflammatory mediators like NF-κB (K~d~ = 4.3 nM). Substituent effects follow parabolic trends: electron-donating groups (e.g., dimethylamino) increase redox-mediated inhibition, while electron-withdrawing groups (e.g., 4-Cl) favor competitive binding. Hybridization with thiazole reduces chalcone’s inherent cytotoxicity (CC~50~ > 50 μM vs. 12 μM for parent chalcone).
Pharmacological Relevance of Dimethylaminopropenone Moiety
The (dimethylamino)prop-2-en-1-one side chain introduces three critical features:
- Charge Transfer : Time-dependent density functional theory (TD-DFT) calculations show a 0.78 eV reduction in HOMO-LUMO gap compared to unsubstituted chalcones, enabling near-infrared fluorescence (λ~em~ = 710 nm) for cellular tracking.
- Solubility Modulation : LogP decreases from 3.1 (parent chalcone) to 2.4, improving aqueous solubility (28 mg/mL vs. 9 mg/mL).
- Target Engagement : Molecular dynamics simulations indicate the dimethylamino group forms salt bridges with Glu~524~ of 5-LOX (binding energy −9.3 kcal/mol).
Table 2: Electronic effects of substituents on chalcone-thiazole hybrids
| Substituent | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| -H | −6.2 | −2.1 | 4.8 |
| -N(CH~3~)~2~ | −5.9 | −2.8 | 6.3 |
| -OCH~3~ | −6.1 | −2.4 | 5.1 |
Current Academic Research Landscape and Significance
Recent studies focus on three applications of this hybrid scaffold:
- Anticancer Agents : Copper(II) complexes incorporating the dimethylaminopropenone-thiazole ligand show 1.0–2.3 μM cytotoxicity against ovarian (A2780) and prostate (22Rv1) cancer lines via caspase-3/7 activation.
- Imaging Probes : Extended conjugation analogs exhibit 200 nm redshift in fluorescence, enabling deep-tissue imaging of 5-LOX activity in murine arthritis models.
- Multi-Target Inhibitors : Dual 5-LOX/COX-2 inhibition (IC~50~ = 0.11/0.89 μM) achieved through sulfonamide derivatization at the thiazole C4 position.
Ongoing structure-activity relationship (SAR) studies systematically vary the thiazole’s 4-substituent (methyl → ethyl → isopropyl) and chalcone’s para-substituent (Cl → Br → CF~3~) to optimize target selectivity.
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-14(13(19)8-9-18(2)3)20-15(17-10)11-4-6-12(16)7-5-11/h4-9H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNXOGRQXOTZQQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one” typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reactions: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Enone Structure: The final step involves the formation of the enone structure through aldol condensation or related reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the enone moiety.
Reduction: Reduction reactions could target the enone double bond, converting it to a single bond.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield saturated ketones or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities.
Medicine
Medicinally, thiazole derivatives are explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for such properties.
Industry
Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3,4-Dimethoxyphenyl Analog (CAS 478248-63-4)
A closely related compound, "(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one" (CAS 478248-63-4), replaces the 4-chlorophenyl group with a 3,4-dimethoxyphenyl substituent . The methoxy groups introduce electron-donating effects, enhancing solubility in polar solvents compared to the electron-withdrawing chlorine atom. This substitution may alter binding affinities in biological systems due to differences in steric bulk and electronic interactions.
Fluorophenyl Derivatives
Compounds 4 and 5 from feature fluorophenyl groups instead of chlorophenyl. For example:
- 4 : 4-(4-Chlorophenyl)-2-[...]thiazole (fluorophenyl variant)
- 5 : 4-(4-Fluorophenyl)-2-[...]thiazole
Fluorine’s smaller atomic radius and strong electronegativity result in distinct crystal packing and conformational behavior. Both compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit, displaying planar conformations except for one fluorophenyl group oriented perpendicularly .
Heterocyclic Core Modifications
Triazole-Containing Analog ()
The compound "(Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one" replaces the thiazole ring with a triazole moiety. However, the absence of sulfur in the heterocycle reduces lipophilicity, which could impact membrane permeability .
Thiazole-Oxime Hybrid ()
"(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime" incorporates an oxime group linked to the thiazole ring. This modification introduces a reactive hydroxylamine group, enabling chelation with metal ions or participation in redox reactions, which is absent in the target compound .
Table 1: Key Structural Features of Comparable Compounds
Research Findings and Implications
- Electronic Effects : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) substituents influence solubility and reactivity. Fluorophenyl analogs () exhibit similar electronic profiles but differ in crystal packing .
- Biological Relevance : Thiazole cores are associated with antimicrobial activity, while triazole derivatives () may enhance selectivity toward fungal targets due to hydrogen-bonding capabilities .
- Synthetic Feasibility : High-yield synthesis of fluorophenyl derivatives () suggests scalability, though the target compound’s synthetic route remains uncharacterized in the provided evidence .
Biological Activity
The compound (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 1823194-60-0, belongs to a class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties. This article aims to summarize the biological activities associated with this compound based on existing literature and research findings.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. They may also inhibit angiogenesis and metastasis .
-
Case Studies :
- A study demonstrated that thiazole derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and liver cancer cells, with IC50 values indicating significant potency .
- Another investigation into related thiazole compounds showed a marked reduction in tumor growth in xenograft models, substantiating their potential as therapeutic agents .
Antimicrobial Activity
Thiazole compounds have been extensively studied for their antimicrobial properties:
- Antibacterial Effects : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Antifungal Properties : Some thiazole derivatives have demonstrated antifungal activity against Candida species and Aspergillus fungi. The activity is often attributed to the inhibition of ergosterol biosynthesis .
Antioxidant Activity
The antioxidant capacity of thiazole derivatives is another area of interest:
- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
- Research Findings : Studies have reported that certain thiazole derivatives exhibit significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative damage .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
| Substituent Position | Effect on Activity |
|---|---|
| 4-Chloro Group | Enhances anticancer potency |
| Dimethylamino Group | Increases solubility and efficacy |
| Thiazole Ring | Essential for biological activity |
The presence of electron-withdrawing groups like chlorine at the para position significantly enhances the compound's reactivity and biological effectiveness .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Claisen-Schmidt condensation between aromatic aldehydes and ketones. Key steps include:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
- Step 2 : Introduction of the dimethylamino group via nucleophilic substitution or condensation reactions.
- Optimization : Reaction parameters such as temperature (60–80°C), solvent (ethanol/methanol), and pH (basic conditions with NaOH/KOH) are critical for yield and purity .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Purity is confirmed via HPLC (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the thiazole ring, chlorophenyl group, and enone system. Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 2.9–3.1 ppm (dimethylamino group) .
- Infrared (IR) Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl) validate functional groups .
- X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-31G* basis set) reveal electron-rich regions (HOMO localized on the thiazole and enone moieties) and electrophilic sites (LUMO near the chlorophenyl group), guiding reactivity predictions .
- Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic/electrophilic regions, aiding in understanding binding preferences with biological targets (e.g., enzymes) .
- Docking Studies : AutoDock or Schrödinger Suite can simulate interactions with targets like cyclooxygenase-2 (COX-2), identifying key residues (e.g., Arg120, Tyr355) for binding .
Q. How can researchers resolve contradictions in reported biological activities across different studies?
- Methodological Answer :
- Dose-Response Validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) under controlled conditions (pH, temperature) .
- Structural Analogs Comparison : Compare activity against derivatives (e.g., fluorophenyl or methoxy-substituted analogs) to identify structure-activity relationships (SAR) .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers or confounding variables (e.g., solvent polarity in assays) .
Q. What experimental strategies are recommended for studying this compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) with immobilized targets (e.g., kinases) in real-time .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity and mechanism (e.g., entropy-driven vs. enthalpy-driven) .
- Crystallography : Co-crystallize the compound with its target (e.g., DNA topoisomerase II) to visualize binding modes and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
